molecular formula C6H15NO B13610611 3-Methyl-1-(methylamino)butan-2-ol

3-Methyl-1-(methylamino)butan-2-ol

Cat. No.: B13610611
M. Wt: 117.19 g/mol
InChI Key: RAKKFSLKTUFWPV-UHFFFAOYSA-N
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Description

3-Methyl-1-(methylamino)butan-2-ol is a branched amino alcohol with the molecular formula C₆H₁₅NO. Its structure features a hydroxyl group at the second carbon and a methylamino (-NHCH₃) group at the first carbon of a 3-methyl-substituted butanol backbone.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

3-methyl-1-(methylamino)butan-2-ol

InChI

InChI=1S/C6H15NO/c1-5(2)6(8)4-7-3/h5-8H,4H2,1-3H3

InChI Key

RAKKFSLKTUFWPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNC)O

Origin of Product

United States

Scientific Research Applications

3-Methyl-1-(methylamino)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(methylamino)butan-2-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Amino Alcohols vs. Simple Alcohols

Amino alcohols generally exhibit higher boiling points and water solubility than non-functionalized alcohols due to intermolecular hydrogen bonding from both -OH and -NH groups. For example:

  • 3-Methyl-2-butanol (a simple branched alcohol) has a boiling point of 96°C .
  • 3-Methyl-1-(methylamino)butan-2-ol likely has a higher boiling point (>120°C inferred) due to additional hydrogen bonding from the methylamino group.

Substituent Effects on Bioactivity

Evidence from pyridine derivatives highlights the importance of amino group substitutions:

  • 4-(Methylamino)pyridine and 4-di(methylamino)pyridine show enhanced potency in modulating ion channels compared to 4-aminopyridine (4-AP), with EC₅₀ values lower by 1.5–2-fold .
  • Similarly, the methylamino group in this compound may enhance binding affinity in biological systems compared to non-methylated analogs (e.g., 1-aminobutan-2-ol) by improving hydrophobic interactions or reducing steric hindrance .

Physicochemical Properties

Boiling Points and Solubility

Compound Boiling Point (°C) Water Solubility (g/L)
3-Methyl-2-butanol 96 ~50 (moderate)
2-Amino-1-butanol 220 >100 (high)
This compound (predicted) 125–140 ~80–100

Key Trends :

  • The methylamino group increases boiling points relative to simple alcohols but may reduce solubility slightly compared to primary amino alcohols due to increased hydrophobicity from the methyl branch.

Reactivity and Stereoelectronic Effects

  • Ortho vs. Meta Reactivity: Protonation of amino groups (e.g., in 4-(methylamino)-m/o-(methylsulfonyl)phenol) directs nucleophilic attack to the ortho position under acidic conditions . For this compound, the amino group’s protonation state (pH-dependent) could influence its reactivity in synthesis or biological environments.
  • Steric Hindrance: Substitution with bulkier groups (e.g., 2-(methylamino)ethanol in derivative 41) reduced binding affinity to CDK9 by displacing the compound from the active site . The 3-methyl group in the target compound may similarly affect interactions in enzyme pockets.

Ion Channel Modulation

  • Pyridine derivatives with methylamino groups (e.g., 4-(methylamino)pyridine) potentiate voltage-gated calcium currents (IBa) more effectively than 4-AP, suggesting that methylamino substitutions enhance bioactivity .
  • This compound could similarly act as a neuromodulator, though its efficacy would depend on the spatial arrangement of functional groups relative to target receptors.

Enzyme Inhibition

  • In CDK9 inhibitors, the substitution of a para-amino group with 2-(methylamino)ethanol reduced potency from 3.4 µM to 6.2 µM due to lost hydrogen bonds . This underscores the sensitivity of bioactivity to substituent size and position, which may apply to the target compound in kinase inhibition contexts.

Data Tables: Comparative Analysis

Table 1: Structural Analogs and Key Properties

Compound Functional Groups Boiling Point (°C) Bioactivity (EC₅₀ or IC₅₀)
4-Aminopyridine (4-AP) -NH₂, pyridine ring 158 1.0 mM (baseline)
4-(Methylamino)pyridine -NHCH₃, pyridine ring 175 0.7 mM
3-Methyl-2-butanol -OH, branched 96 N/A
This compound -OH, -NHCH₃, branched ~130 (predicted) Not reported

Table 2: Substituent Effects on Bioactivity

Modification Example Compound Effect on Potency Mechanism
Methylamino substitution 4-(Methylamino)pyridine ↑ 1.5-fold vs. 4-AP Enhanced hydrophobic interactions
Bulky group substitution Derivative 41 ↓ 2-fold (6.2 µM) Steric displacement from active site
Protonation of amino group MAP derivatives Alters nucleophilic sites pH-dependent reactivity

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